

An In-depth Technical Guide to the Chemical Properties of Butabindide Oxalate Salt

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Compound of Interest

Compound Name: *Butabindide*

Cat. No.: *B1143052*

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Abstract

Butabindide oxalate is a potent and selective inhibitor of tripeptidyl peptidase II (TPP II), a serine peptidase responsible for the inactivation of the neuropeptide cholecystokinin-8 (CCK-8). By preventing the degradation of CCK-8, **Butabindide** enhances satiety and reduces food intake, making it a significant tool in the study of appetite regulation and related metabolic disorders. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Butabindide** oxalate salt, including its synthesis, mechanism of action, and detailed experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

Butabindide oxalate is the oxalate salt of the parent compound **Butabindide**, also known by its developmental code UCL-1397. The salt form is commonly used in research due to its stability and solubility.

Property	Value	Source
Chemical Name	(2S)-[1-[(2S)-2-amino-1-oxobutyl]-N-butyl]-2,3-dihydro-1H-indole-2-carboxamide oxalate	[1]
Synonyms	UCL-1397 oxalate	[2]
CAS Number	185213-03-0	[3][4]
Molecular Formula	C ₁₇ H ₂₅ N ₃ O ₂ · C ₂ H ₂ O ₄	[3][4]
Molecular Weight	393.44 g/mol	[4]
Appearance	Crystalline solid	[3]
Purity	≥98% (typically by HPLC)	[3][4]
UV Maximum (λ _{max})	250, 280, 288 nm	[3]

Solubility

Solvent	Solubility	Source
Water	39 mg/mL (with ultrasonic warming)	[5]
DMSO	Soluble to 100 mM	[6]
DMF	1.6 mg/mL	[3]
DMF:PBS (pH 7.2) (1:9)	0.1 mg/mL	[3]

Storage and Stability

Butabindide oxalate should be stored desiccated at -20°C for long-term stability (≥ 4 years).[3]
Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Synthesis

The synthesis of **Butabindide** is detailed in the work by Ganellin et al. (2005).[7] It involves a multi-step process starting from the generation of an indoline analogue. The following is a summary of the likely synthetic approach based on the available literature.

General Synthetic Scheme

The synthesis of **Butabindide** involves the coupling of a protected amino acid to an indoline-2-carboxamide derivative. A detailed, step-by-step protocol would be found in the experimental section of the primary literature.

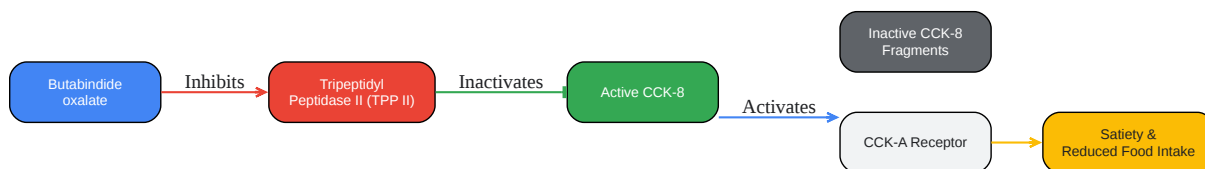
Pharmacological Properties

Butabindide is a high-affinity, reversible, and competitive inhibitor of TPP II.[1] This enzyme is a serine peptidase that inactivates CCK-8 by cleaving the Met³-Gly⁴ bond.[8]

Parameter	Value	Species	Tissue	Source
Ki (TPP II)	7 nM	[2][3]		
Ki (TPP I)	10 µM	[2]		
ID ₅₀ (in vivo, liver)	1.1 mg/kg (i.v.)	Mouse	Liver	[6]
ID ₅₀ (in vivo, brain)	6.8 mg/kg (i.v.)	Mouse	Brain	[6]

Mechanism of Action

Butabindide's mechanism of action is centered on its selective inhibition of TPP II. By blocking this enzyme, **Butabindide** prevents the breakdown of endogenous CCK-8. Elevated levels of CCK-8 can then act on its receptors (primarily CCK-A receptors) to induce satiety and reduce food intake.[8]



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Caption: Mechanism of action of **Butabindide** oxalate.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Butabindide** oxalate.

Tripeptidyl Peptidase II (TPP II) Inhibition Assay

This protocol is based on the methods described by Rose et al. (1996) for determining the inhibitory activity of compounds against TPP II.

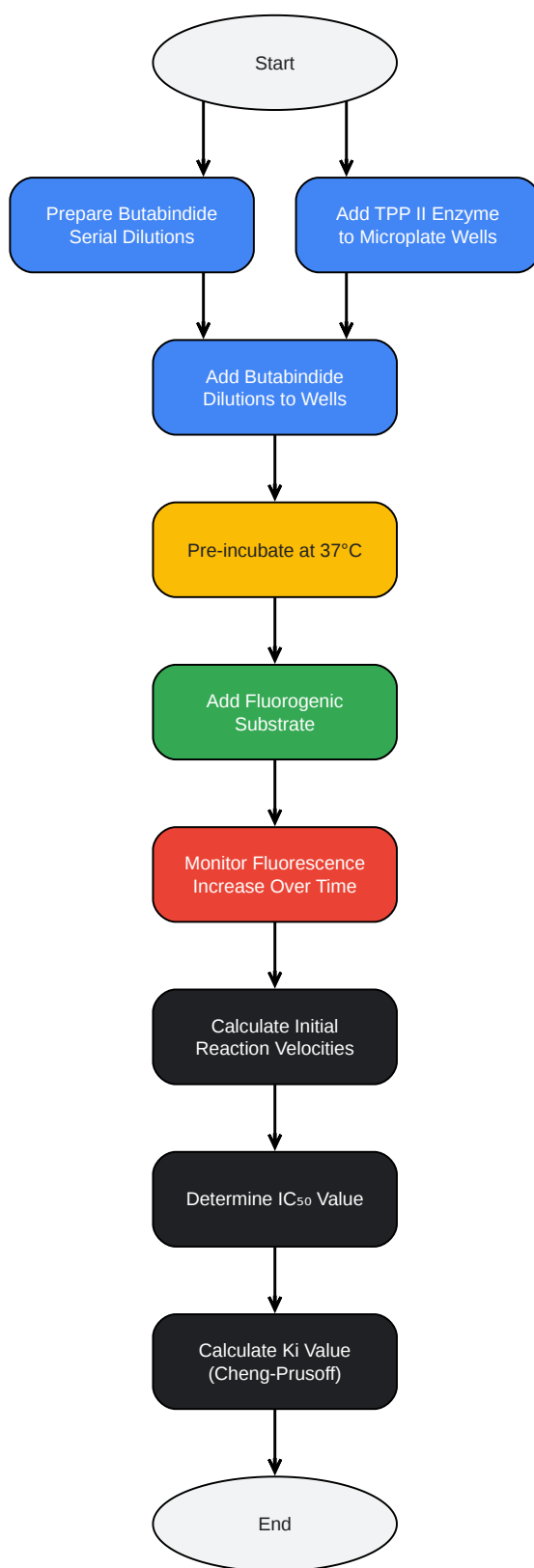
Objective: To determine the inhibitory constant (K_i) of **Butabindide** oxalate against TPP II.

Materials:

- Purified TPP II enzyme
- Fluorogenic substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- **Butabindide** oxalate stock solution
- 96-well microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of **Butabindide** oxalate in assay buffer.
- In a 96-well plate, add the TPP II enzyme solution to each well.
- Add the different concentrations of **Butabindide** oxalate to the respective wells. Include control wells with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).
- Calculate the initial reaction velocities for each inhibitor concentration.
- Determine the IC_{50} value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
- Calculate the K_i value using the Cheng-Prusoff equation, considering the substrate concentration and the K_m of the enzyme for the substrate.



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